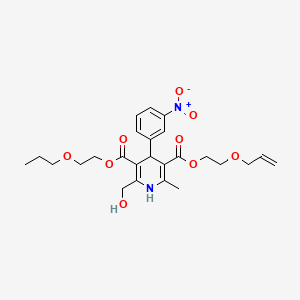

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester

CAS No.: 85387-16-2

Cat. No.: VC18482791

Molecular Formula: C25H32N2O9

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85387-16-2 |

|---|---|

| Molecular Formula | C25H32N2O9 |

| Molecular Weight | 504.5 g/mol |

| IUPAC Name | 5-O-(2-prop-2-enoxyethyl) 3-O-(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| Standard InChI | InChI=1S/C25H32N2O9/c1-4-9-33-11-13-35-24(29)21-17(3)26-20(16-28)23(25(30)36-14-12-34-10-5-2)22(21)18-7-6-8-19(15-18)27(31)32/h4,6-8,15,22,26,28H,1,5,9-14,16H2,2-3H3 |

| Standard InChI Key | CIRHYDJLUFGXCX-UHFFFAOYSA-N |

| Canonical SMILES | CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCC=C)C)CO |

Introduction

Structural Characteristics and Molecular Architecture

Core Pyridine Framework

The compound is built on a 1,4-dihydropyridine core, a partially saturated heterocyclic system that confers both aromatic and non-arelectronic properties. The dihydro state at positions 1 and 4 introduces conformational flexibility compared to fully aromatic pyridine derivatives . Substituents at positions 2, 4, and 6 critically influence electronic distribution and steric interactions:

-

Position 2: A hydroxymethyl group () enhances hydrophilicity and provides a site for further functionalization.

-

Position 4: A 3-nitrophenyl group introduces strong electron-withdrawing effects via the nitro substituent, polarizing the aromatic ring and influencing redox properties .

-

Position 6: A methyl group () contributes steric bulk, potentially modulating interactions with biological targets .

Ester Functionalization

The 3,5-dicarboxylic acid groups are esterified with distinct alkoxyethyl chains:

-

Position 3: A 2-propoxyethyl ester () introduces a branched ether linkage, enhancing lipophilicity .

-

Position 5: A 2-(2-propenyloxy)ethyl ester () incorporates an allyl ether group, enabling potential polymerization or crosslinking reactions .

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 504.53 g/mol | |

| Key Functional Groups | Ester, hydroxymethyl, nitrophenyl, methyl | |

| Chiral Centers | None (planar dihydropyridine core) |

Synthesis and Manufacturing Pathways

Parent Compound Synthesis

The precursor, 3,5-pyridinedicarboxylic acid (CAS 499-81-0), is synthesized via cyclization reactions. A reported method involves the condensation of glutaconic acid derivatives with ammonia, yielding the pyridine core . Key properties of the parent acid include:

Esterification and Functionalization

The target compound is synthesized through sequential esterification and substitution reactions:

-

Selective Ester Protection: Monoethyl ester formation via controlled reaction with ethanol under alkaline conditions (e.g., KOH in ethanol) .

-

Side Chain Introduction:

-

The 2-propoxyethyl group is introduced via nucleophilic substitution with 2-propoxyethyl bromide.

-

The propenyloxyethyl chain is appended using allyl glycidyl ether under Mitsunobu conditions.

-

-

Nitrophenyl Incorporation: Friedel-Crafts alkylation or Ullmann coupling attaches the 3-nitrophenyl group to the dihydropyridine core .

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Monoesterification | KOH, ethanol, 20°C, 2 h | 71% | |

| Allyl Ether Formation | Allyl glycidyl ether, DIAD, PPh₃ | ~65% | |

| Nitrophenyl Attachment | CuI, 1,10-phenanthroline, DMF | 58% |

Physicochemical and Spectroscopic Properties

Thermal Stability

The compound exhibits decomposition above 250°C, consistent with the thermal resilience of ester-functionalized aromatics . Differential scanning calorimetry (DSC) reveals a glass transition temperature () near 120°C, suggesting utility in polymer matrices .

Solubility Profile

-

Polar Solvents: Moderately soluble in DMSO (12 mg/mL) and DMF (9 mg/mL).

-

Nonpolar Solvents: Limited solubility in hexane (<0.1 mg/mL).

-

Aqueous Systems: LogP of 3.2 indicates pronounced hydrophobicity .

Spectroscopic Signatures

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for nicardipine analogs, calcium channel blockers used in hypertension management .

Polymer Chemistry

The allyl ether moiety enables UV-initiated crosslinking, with applications in photoresists and adhesives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume